molecular formula C12H25ClZn B14636677 Dodecylzinc(II) chloride CAS No. 56354-95-1

Dodecylzinc(II) chloride

Cat. No.: B14636677
CAS No.: 56354-95-1
M. Wt: 270.2 g/mol
InChI Key: PGTXZCHSFQDRLJ-UHFFFAOYSA-M
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Description

Dodecylzinc(II) chloride is an organozinc compound with the general formula Zn(C₁₂H₂₅)Cl₂, where a zinc(II) center is coordinated to a dodecyl alkyl chain and two chloride ligands. Organozinc compounds are pivotal in organic synthesis, catalysis, and materials science due to their unique reactivity, such as nucleophilic alkylation and transmetalation capabilities .

Properties

CAS No.

56354-95-1

Molecular Formula

C12H25ClZn

Molecular Weight

270.2 g/mol

IUPAC Name

chlorozinc(1+);dodecane

InChI

InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1

InChI Key

PGTXZCHSFQDRLJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[CH2-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

Dodecylzinc(II) chloride participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds with organic halides. These reactions are pivotal in pharmaceutical and materials science applications.

Reaction TypeSubstrateProductConditionsEfficiency (%)Reference
Negishi CouplingAryl/Benzyl Halides (R–X)Biaryl/Alkyl-Aryl CompoundsPd Catalyst, THF, 60–80°C75–92
AlkylationAlkyl Iodides (R–I)Long-Chain AlkanesAmbient Temperature, Ether68–85

Key Findings :

  • Palladium-catalyzed Negishi coupling achieves high yields (up to 92%) with aryl bromides .

  • Reactions with alkyl iodides proceed at ambient temperatures but require prolonged reaction times (12–24 hours).

Nucleophilic Addition Reactions

The dodecylzinc moiety acts as a nucleophile, attacking electrophilic centers in carbonyl compounds and epoxides.

SubstrateProductConditionsStereoselectivityReference
Aldehydes (R–CHO)Secondary Alcohols–78°C, THFModerate (∼70:30)
EpoxidesAlkanolsRT, Ether, 6–12 hoursLow

Mechanistic Insight :

  • Nucleophilic attack follows a concerted SN2-like pathway for epoxides, while aldehydes undergo polar addition via a six-membered transition state.

Transmetalation Reactions

This compound exchanges ligands with other metals, enabling the synthesis of complex organometallic species.

ReagentProductApplicationReference
CuCN·2LiClDodecylcopper(I) SpeciesConjugate Additions
Pd(PPh₃)₄Pd–Zn ComplexesCatalytic Cross-Coupling

Example :
C12H25ZnCl+CuCNC12H25Cu+ZnCl CN \text{C}_{12}\text{H}_{25}\text{ZnCl}+\text{CuCN}\rightarrow \text{C}_{12}\text{H}_{25}\text{Cu}+\text{ZnCl CN }

This reaction is critical for generating copper intermediates used in asymmetric synthesis .

Hydrolysis and Protonolysis

Controlled hydrolysis yields alkanes or zinc oxides, depending on reaction conditions.

ReagentProductConditionsByproductReference
H₂O (Protonolysis)Dodecane (C₁₂H₂₆)Acidic, RTZn(OH)Cl
H₂O (Hydrolysis)ZnO NanoparticlesBasic, 80°CHCl

Applications :

  • Hydrolysis under basic conditions produces ZnO nanoparticles for catalytic and optoelectronic uses.

Synthetic Utility in Materials Science

This compound serves as a precursor for:

  • Self-assembled monolayers (SAMs) : Long alkyl chains facilitate surface functionalization.

  • Zinc oxide thin films : Hydrolysis routes yield uniform coatings for solar cells.

Reaction Optimization Factors

Critical parameters influencing reaction outcomes include:

FactorImpact on ReactivityOptimal Range
SolventTHF > Ether > Hexane (polarity enhances kinetics)THF
Temperature60–80°C for cross-coupling; RT for alkylation60–80°C / RT
Catalyst Loading1–5 mol% Pd for Negishi coupling2 mol%

Note : Excess catalyst (>5 mol%) leads to side reactions like homocoupling .

Comparative Analysis with Other Organozinc Reagents

ReagentReactivity with R–XStabilityTypical Yield (%)
This compoundModerateAir-Sensitive75–92
DiethylzincHighPyrophoric80–95
Benzylzinc BromideLowModerate60–75

Advantages :

  • Longer shelf life compared to pyrophoric diethylzinc.

  • Selective reactivity with aryl halides over alkyl halides .

Scientific Research Applications

Chemistry

Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Biology and Medicine

In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.

Industry

In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Zinc(II) Complexes

Compound Coordination Geometry Zn–Ligand Bond Lengths (Å) Key Applications
This compound (inferred) Tetrahedral Zn–C: ~2.10; Zn–Cl: ~2.25 Organic synthesis, catalysis
Dichloro-bis[...]-zinc(II) Tetrahedral Zn–N: 2.05; Zn–Cl: 2.25 CO₂ fixation, antioxidants
ZnCl₄²⁻ in solution Tetrahedral Zn–Cl: 2.29–2.35 Electrolytes, speciation studies

Table 2: Solubility and Reactivity

Compound Solubility in Water Preferred Solvents Reactivity Highlights
This compound Insoluble Toluene, THF Nucleophilic alkylation
Cobalt(II) chloride Highly soluble Water, ethanol Gene regulation, hypoxia mimic
Hydrazone-Zn(II) complexes Partially soluble DMSO, methanol Antimicrobial activity

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